molecular formula C18H23N5O3 B2958558 4-(6-methoxy-2-methylpyrimidin-4-yl)-N-(4-methoxyphenyl)piperazine-1-carboxamide CAS No. 946372-41-4

4-(6-methoxy-2-methylpyrimidin-4-yl)-N-(4-methoxyphenyl)piperazine-1-carboxamide

Cat. No.: B2958558
CAS No.: 946372-41-4
M. Wt: 357.414
InChI Key: BDRKHLPYKBPAOS-UHFFFAOYSA-N
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Description

4-(6-methoxy-2-methylpyrimidin-4-yl)-N-(4-methoxyphenyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C18H23N5O3 and its molecular weight is 357.414. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivatives Development

  • The compound has been utilized as a foundational structure for synthesizing various heterocyclic compounds, demonstrating significant analgesic and anti-inflammatory activities . These activities are attributed to their ability to act as cyclooxygenase-1/2 (COX-1/2) inhibitors, showing high selectivity and effectiveness in comparison to standard drugs like sodium diclofenac (Abu‐Hashem et al., 2020).
  • Research has shown the potential of these compounds in antimicrobial applications , targeting bacterial persisters without affecting normal antibiotic-sensitive cells. This suggests a novel approach to eradicating bacterial infections that are resistant to traditional antibiotic treatment, highlighting the compound's versatility in medical applications (Kim et al., 2011).

Pharmacological Properties

  • In the realm of cancer research, derivatives have been investigated for their anti-proliferative activities against human breast cancer cell lines . These studies have utilized molecular docking to understand the interaction of compounds with biological targets, revealing potential therapeutic applications for certain cancers (Parveen et al., 2017).
  • The synthesis of carbon-11 labeled carboxamide derivatives of this compound has provided new potential PET radioligands for imaging of dopamine D3 receptors , offering insights into neurological conditions and contributing to the development of diagnostic tools in neurology (Gao et al., 2008).

Molecular Interaction Studies

  • Molecular interaction studies involving antagonists and agonists related to the compound have contributed to understanding receptor bindings, such as CB1 cannabinoid receptors , illuminating the compound's potential in developing treatments for mood disorders and pain management (Shim et al., 2002).

Properties

IUPAC Name

4-(6-methoxy-2-methylpyrimidin-4-yl)-N-(4-methoxyphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O3/c1-13-19-16(12-17(20-13)26-3)22-8-10-23(11-9-22)18(24)21-14-4-6-15(25-2)7-5-14/h4-7,12H,8-11H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDRKHLPYKBPAOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC)N2CCN(CC2)C(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.